

Navigating the Patent Frontier: A Technical Guide to Indazole-Functionalized Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3-(1 <i>H</i> -Indazol-1-yl)cyclohexan-1-one
CAS No.:	1519342-31-4
Cat. No.:	B2956762

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of the indazole scaffold, a cornerstone in medicinal chemistry, with the versatile cyclohexanone moiety presents a compelling chemical space for the discovery of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding indazole-functionalized cyclohexanone derivatives. Moving beyond a simple listing of intellectual property, this guide, structured with the autonomy of a senior application scientist, delves into the scientific rationale and strategic insights underpinning the patenting of these compounds. We will explore the synthetic methodologies, key biological targets, and the burgeoning therapeutic applications that are shaping this evolving field. Through a synthesis of patent literature and scientific publications, this guide aims to equip researchers and drug development professionals with a nuanced understanding of the opportunities and challenges within this promising area of pharmaceutical innovation.

Introduction: The Strategic Convergence of Indazole and Cyclohexanone Scaffolds

The indazole ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in drug discovery.[1] Its rigid structure and ability to participate in a multitude of non-covalent interactions have made it a frequent constituent of kinase inhibitors and other targeted therapies.[2][3] A significant number of patents and approved drugs feature the indazole core, highlighting its therapeutic relevance in oncology, inflammation, and neurodegenerative diseases.[3]

The cyclohexanone ring, on the other hand, offers a three-dimensional structural element that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties. Its role as a synthetic precursor is well-documented, including in the synthesis of tetrahydroindazoles. This guide focuses on the intellectual property surrounding molecules where these two key pharmacophores are covalently linked, creating a distinct class of compounds with unique therapeutic potential.

The Patented Synthetic Landscape: From Starting Materials to Final Compounds

The patent literature reveals a fascinating narrative of chemical innovation, where cyclohexanone often serves as a key starting material or an integral part of the final molecular architecture.

Cyclohexanone as a Gateway to the Indazole Core

A notable synthetic route to indazole derivatives commences with cyclohexanone. This approach, detailed in scientific literature, involves the condensation of cyclohexanone with a suitable reagent to form a tetrahydroindazole intermediate, which can then be aromatized to the corresponding indazole. While not always the central claim, the use of cyclohexanone in the synthesis of patented indazole compounds is a recurring theme.

For instance, European Patent EP 2766352 B1 describes the use of cyclohexanone in the preparation of indazole derivatives positioned as kinase inhibitors for the treatment of cancer. This highlights the industrial relevance of cyclohexanone as a readily available and cost-effective building block for complex heterocyclic systems.

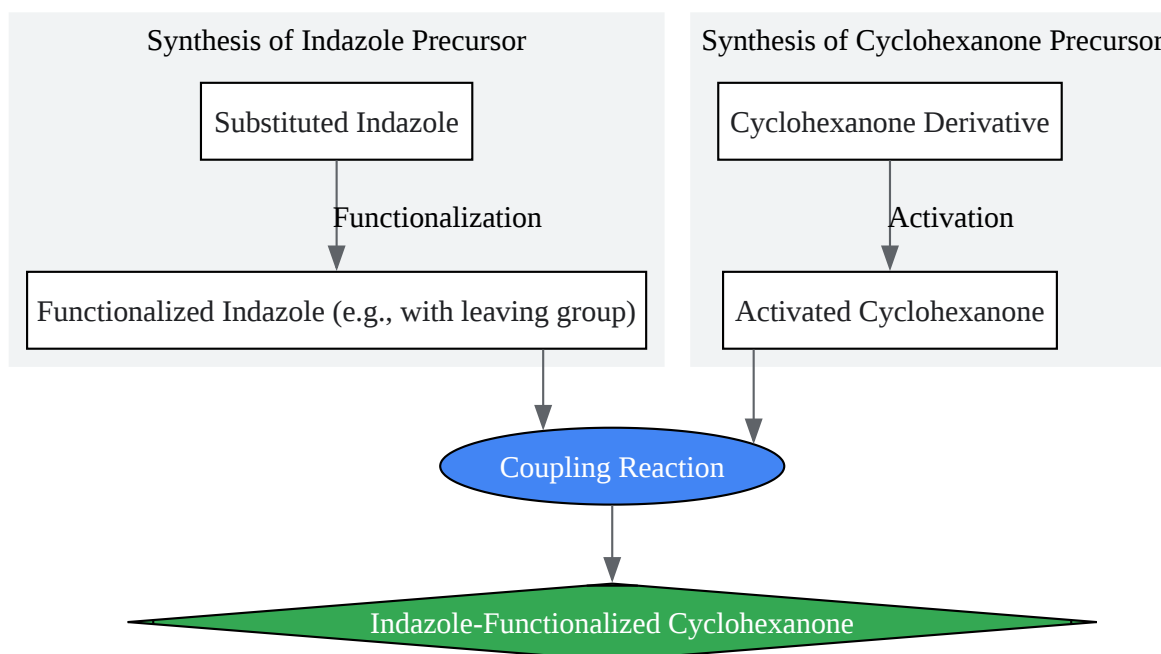
Experimental Protocol: Synthesis of Tetrahydroindazole from Cyclohexanone (Illustrative)

- Step 1: Condensation: Cyclohexanone is reacted with a suitable hydrazine derivative in an appropriate solvent (e.g., ethanol) under acidic or basic conditions to facilitate the initial condensation and cyclization.
- Step 2: Dehydrogenation/Aromatization: The resulting tetrahydroindazole is then subjected to an oxidation/dehydrogenation step to yield the aromatic indazole core. This can be achieved using various reagents, such as palladium on carbon (Pd/C) at elevated temperatures.

Indazole-Functionalized Cyclohexanones as the Final Product

While less prevalent in the current patent landscape, a number of patents and applications are beginning to emerge that claim indazole-functionalized cyclohexanone derivatives as the final active pharmaceutical ingredients. These compounds often position the cyclohexanone ring as a central scaffold, with the indazole moiety providing a key binding interaction with the biological target.

The following diagram illustrates a generalized workflow for the synthesis of such compounds, often involving the coupling of a pre-functionalized indazole with a cyclohexanone derivative.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for indazole-functionalized cyclohexanone derivatives.

Therapeutic Targets and Disease Indications: A Patent-Driven Perspective

The patenting activity for indazole-functionalized cyclohexanone derivatives, and the broader class of indazoles, is heavily concentrated in therapeutic areas with significant unmet medical needs.

Oncology: The Dominant Therapeutic Focus

A substantial portion of the patent literature for indazole derivatives centers on their application as anti-cancer agents, primarily as inhibitors of various protein kinases.[4] The structural features of the indazole ring make it an ideal scaffold for designing ATP-competitive inhibitors that can target the hinge region of kinase domains.

Patents in this domain often claim compounds that inhibit kinases crucial for tumor growth and proliferation, such as:

- VEGF-R (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGF-R signaling is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
- FGF-R (Fibroblast Growth Factor Receptor): Similar to VEGF-R, FGF-R plays a role in angiogenesis and tumor cell survival.
- CDKs (Cyclin-Dependent Kinases): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- ERK (Extracellular Signal-Regulated Kinase): The ERK pathway is a critical signaling cascade that is often hyperactivated in cancer.^[5]

The following table summarizes key patent assignees and their focus within the broader indazole kinase inhibitor space, which provides a strong indication of the likely therapeutic targets for novel indazole-functionalized cyclohexanone derivatives.

Patent Assignee	Key Kinase Targets Claimed in Indazole Patents	Therapeutic Focus
Agouron Pharmaceuticals, Inc.	VEGF-R, FGF-R, CDK complex, CHK1, LCK, TEK, FAK	Cancer, Angiogenesis-related diseases
Merck Sharp & Dohme Corp.	ERK1, ERK2	Broad-spectrum cancers
Nerviano Medical Sciences S.r.l.	Various protein kinases	Cancer

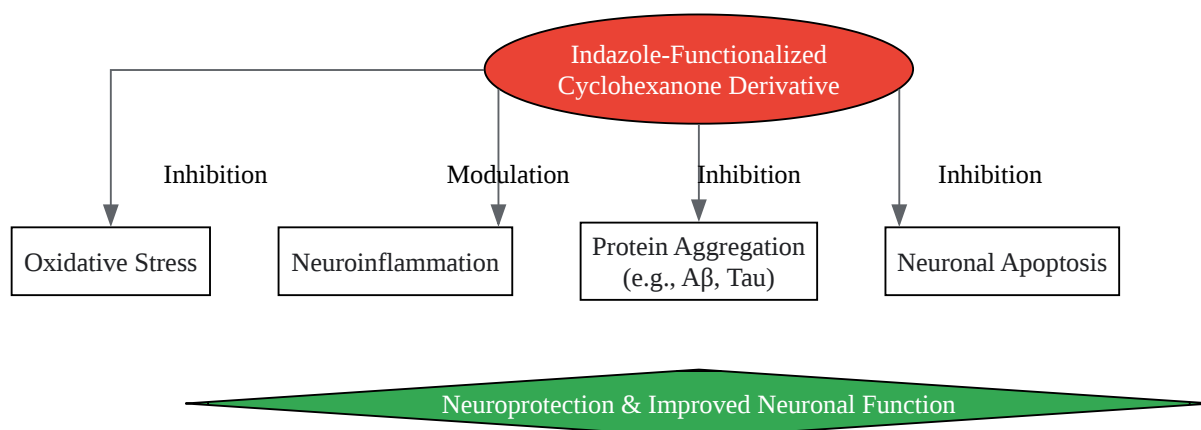
Neurodegenerative Diseases: An Emerging Frontier

Beyond oncology, a growing number of patents disclose the potential of indazole derivatives in treating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and

Huntington's disease. The neuroprotective effects of these compounds are often linked to their ability to modulate signaling pathways involved in neuronal survival and inflammation.

For example, patent application WO2009106980A2 describes indazole derivatives for the treatment of pain and neurodegenerative disorders.[6] This suggests that the unique structural features of indazole-functionalized cyclohexanones could be leveraged to develop novel therapies for these complex diseases.

The signaling pathways implicated in neurodegeneration and potentially targeted by these compounds are multifaceted, as illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: Potential mechanisms of action for indazole-cyclohexanone derivatives in neurodegenerative diseases.

Competitive Landscape and Future Outlook

The patent landscape for indazole derivatives is competitive, with major pharmaceutical companies and smaller biotechs actively pursuing novel chemical entities. While the specific sub-class of indazole-functionalized cyclohexanone derivatives is still nascent, the broader trends in indazole patenting provide valuable insights into future directions.

Key Trends and Opportunities:

- **Kinase Selectivity:** A significant challenge and opportunity lies in designing inhibitors with high selectivity for specific kinases to minimize off-target effects and improve the therapeutic window. The three-dimensional nature of the cyclohexanone moiety can be exploited to achieve this.
- **Novel Biological Targets:** While kinases are a major focus, the exploration of other target classes for indazole-cyclohexanone derivatives, such as enzymes and receptors involved in metabolic or inflammatory diseases, remains a promising avenue for future patent applications.
- **Combination Therapies:** The use of these novel compounds in combination with existing therapies is a likely strategy to overcome drug resistance and enhance therapeutic efficacy, particularly in oncology. Future patents may claim specific combination regimens.
- **Method of Synthesis Patents:** As novel and efficient synthetic routes to indazole-functionalized cyclohexanones are developed, we can expect to see an increase in process patents that protect these valuable methodologies.

Conclusion

The patent landscape for indazole-functionalized cyclohexanone derivatives represents a dynamic and evolving field at the intersection of established medicinal chemistry principles and novel structural innovation. While the current body of intellectual property is still growing, the strong precedent set by the broader class of indazole derivatives, particularly in oncology and neurodegeneration, points towards a bright future for this unique chemical scaffold. For researchers and drug development professionals, a deep understanding of the existing patent landscape, coupled with a creative approach to chemical design and biological targeting, will be paramount in unlocking the full therapeutic potential of these promising compounds and securing a strong intellectual property position in this competitive arena.

References

- Agouron Pharmaceuticals, Inc. (2001). INDAZOLE COMPOUNDS AND PHARMACEUTICAL COMPOSITIONS FOR INHIBITING PROTEIN KINASES, AND METHODS FOR THEIR USE. WO/2001/002369. Available at: [[Link](#)]

- Agouron Pharmaceuticals, Inc. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US6534524B1.
- Agouron Pharmaceuticals, Inc. (2006). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US7141581B2.
- Array BioPharma Inc. (2009). Indazole derivatives. WO2009106980A2.
- Bayer Pharma AG. (2021). Synthesis of indazoles. EP3448846B1.

- Denya, I., Malan, S. F., & Joubert, J. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(8), 615-626. Available at: [\[Link\]](#)

- McNeil-PPC, Inc. (2010). PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS. US 7,790,905 B2.
- Merck Sharp & Dohme Corp. (2015). INDAZOLE DERIVATIVES USEFUL AS ERK INHIBITORS. EP 2654748 B1.
- Nerviano Medical Sciences S.r.l. (2012). Substituted indazole derivatives active as kinase inhibitors. US8299057B2.
- Santen Pharmaceutical Co., Ltd. & Ube Industries, Ltd. (2009). Indazole derivatives. US7563906B2.
- The Trustees of Columbia University in the City of New York. (2012). INDOLE-KETONES AND INDOLIDONES FOR TREATING NEURODEGENERATIVE DISEASES AND DISORDERS. US Patent 8,299,104.
- Vertex Pharmaceuticals Incorporated. (2012). Compositions for treating cell proliferation disorders. US7300931B2.

- Wang, X., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Pre-print, specific details may vary upon final publication]. Available at: [\[Link\]](#)

- WIPO (PCT). (2023). INDAZOLE MACROCYCLES AND THEIR USE. WO/2023/240140. Available at: [\[Link\]](#)

- The patent landscape is constantly evolving.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. US7563906B2 - Indazole derivatives - Google Patents \[patents.google.com\]](#)
- [2. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents \[patents.google.com\]](#)
- [3. Indazole derivatives and their therapeutic applications: a patent review \(2013-2017\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. US7141581B2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents \[patents.google.com\]](#)
- [5. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [6. WO2009106980A2 - Indazole derivatives - Google Patents \[patents.google.com\]](#)
- [To cite this document: BenchChem. \[Navigating the Patent Frontier: A Technical Guide to Indazole-Functionalized Cyclohexanone Derivatives\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b2956762/docs#navigating-the-patent-frontier-a-technical-guide-to-indazole-functionalized-cyclohexanone-derivatives\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)